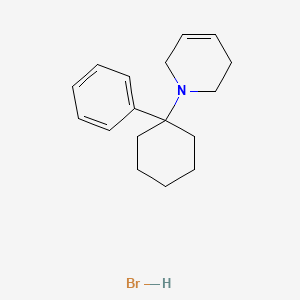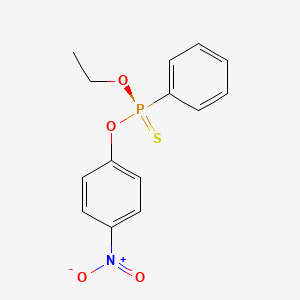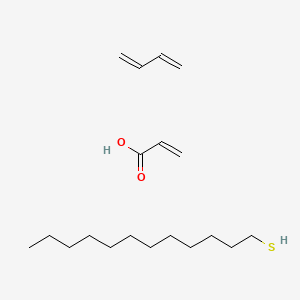
Pem4GH3C8D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium: (Pem4GH3C8D) is a chemical compound with the molecular formula C17H17ClNO
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 5-butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium involves multiple steps, including the formation of the pyridoquinoline core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: : 5-Butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Wissenschaftliche Forschungsanwendungen
5-Butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium chloride: A chloride salt form of the compound.
Other pyridoquinoline derivatives: Compounds with similar core structures but different functional groups.
Uniqueness: : 5-Butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
786640-83-3 |
|---|---|
Molekularformel |
C17H17ClNO+ |
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
5-butyl-7-chlorobenzo[c]quinolizin-11-ium-6-ol |
InChI |
InChI=1S/C17H16ClNO/c1-2-3-7-12-14-9-4-5-11-19(14)15-10-6-8-13(18)16(15)17(12)20/h4-6,8-11H,2-3,7H2,1H3/p+1 |
InChI-Schlüssel |
QKYCZHFZIABORT-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCC1=C(C2=C(C=CC=C2Cl)[N+]3=CC=CC=C13)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


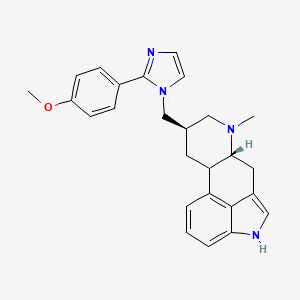
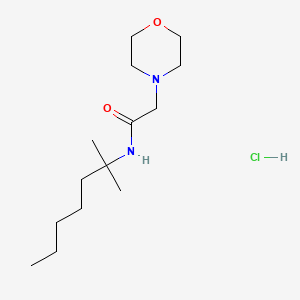
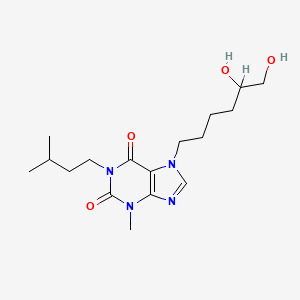
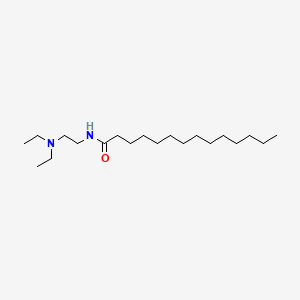
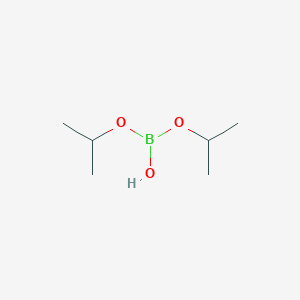
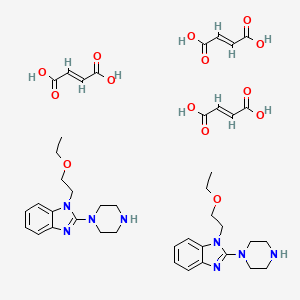
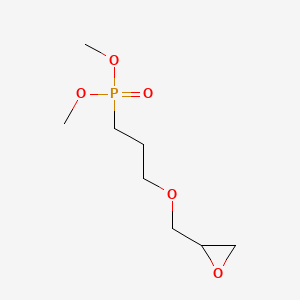
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
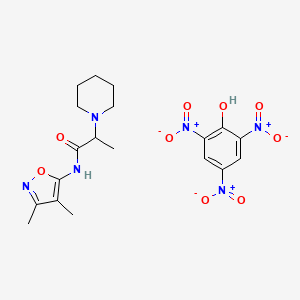
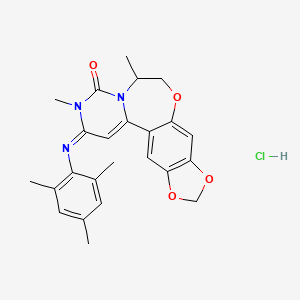
![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)
